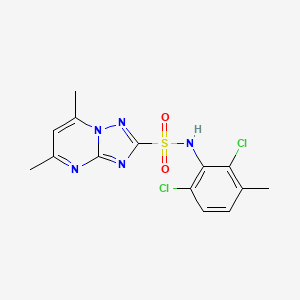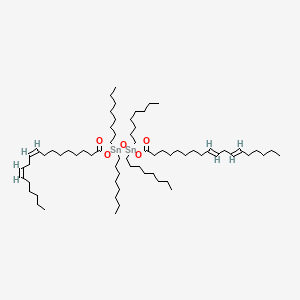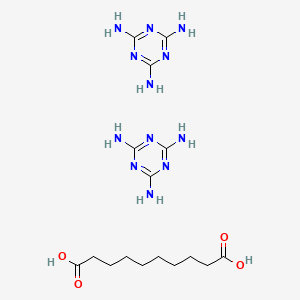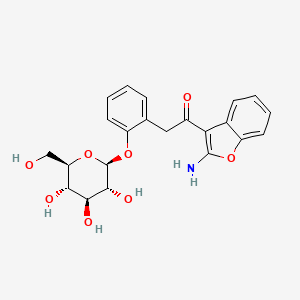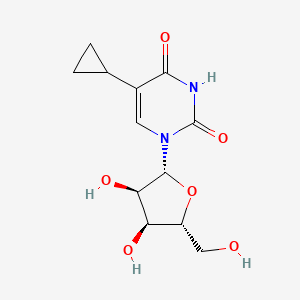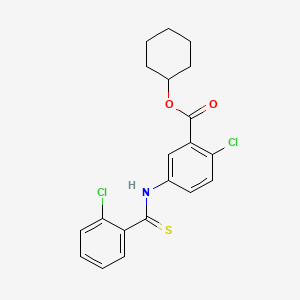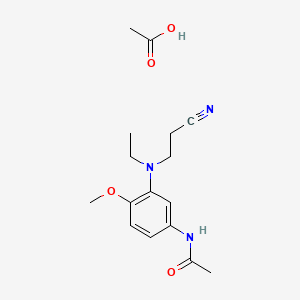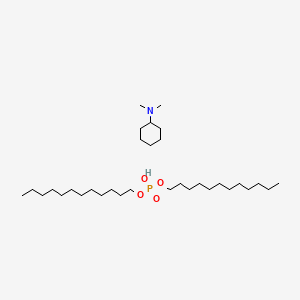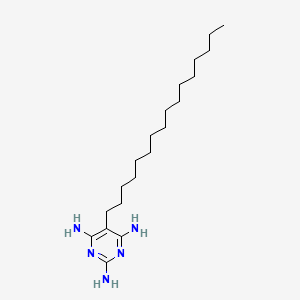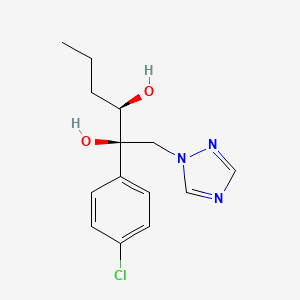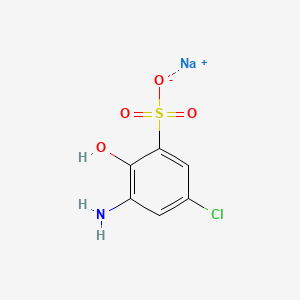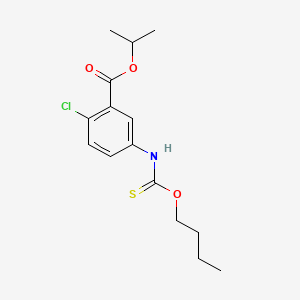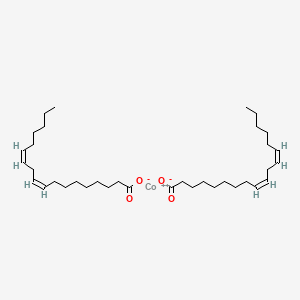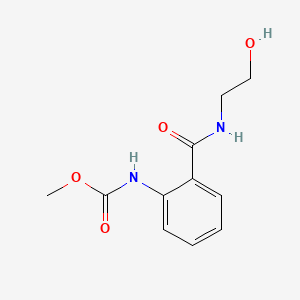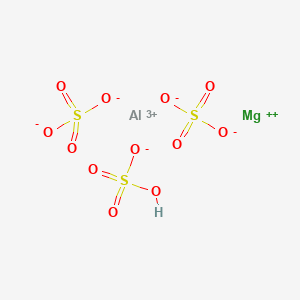
Sulfuric acid, aluminum magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid, aluminum magnesium salt is a compound formed by the reaction of sulfuric acid with aluminum and magnesium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfuric acid, aluminum magnesium salt can be synthesized through several methods:
-
Reaction of Aluminum and Magnesium with Sulfuric Acid: : This method involves reacting aluminum and magnesium metals with sulfuric acid. The reaction produces hydrogen gas and the corresponding sulfate salts. [ \text{Al} + \text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + \text{H}_2 ] [ \text{Mg} + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2 ]
-
Neutralization of Aluminum and Magnesium Hydroxides with Sulfuric Acid: : This method involves neutralizing aluminum hydroxide and magnesium hydroxide with sulfuric acid to form the corresponding sulfate salts. [ \text{Al(OH)}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + 6\text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting aluminum and magnesium oxides or hydroxides with sulfuric acid under controlled conditions. The reaction is carried out in large reactors, and the resulting solution is then evaporated to obtain the solid salt.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid, aluminum magnesium salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where aluminum and magnesium can be oxidized, and sulfuric acid can be reduced.
Substitution Reactions: The sulfate ions in the compound can be substituted by other anions in exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: Such as hydrochloric acid and nitric acid.
Bases: Such as sodium hydroxide and potassium hydroxide.
Reducing Agents: Such as hydrogen gas and carbon.
Major Products Formed
The major products formed from reactions involving this compound include:
Aluminum Sulfate: (\text{Al}_2(\text{SO}_4)_3)
Magnesium Sulfate: (\text{MgSO}_4)
Hydrogen Gas: (\text{H}_2)
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, aluminum magnesium salt has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is used in biological research to study the effects of sulfate ions on cellular processes.
Medicine: It is used in the formulation of certain medications and as a component in medical treatments.
Industry: The compound is used in the production of fertilizers, water treatment chemicals, and as a flocculant in wastewater treatment.
Wirkmechanismus
The mechanism of action of sulfuric acid, aluminum magnesium salt involves the interaction of sulfate ions with various molecular targets. The sulfate ions can bind to metal ions, proteins, and other molecules, affecting their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid, aluminum magnesium salt can be compared with other similar compounds, such as:
Calcium Sulfate: (\text{CaSO}_4)
Uniqueness
The uniqueness of this compound lies in its combination of aluminum and magnesium ions, which provides distinct properties and applications compared to other sulfate salts. The presence of both aluminum and magnesium ions allows for a broader range of interactions and uses in various fields.
Eigenschaften
CAS-Nummer |
60778-99-6 |
|---|---|
Molekularformel |
AlHMgO12S3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
aluminum;magnesium;hydrogen sulfate;disulfate |
InChI |
InChI=1S/Al.Mg.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q+3;+2;;;/p-5 |
InChI-Schlüssel |
AIGSVKJZPPZGKK-UHFFFAOYSA-I |
Kanonische SMILES |
OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


